Compound C108
Compound C108
Compound C108 is an inhibitor of the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2), which is involved in breast tumor initiation. In a mouse xenograft model of breast cancer, compound C108 (1 µM for 24 hours) reduces the proportion of tumor-initiating cells approximately 10-fold compared with untreated cells. In MDA-MB-453 cells, and in the patient-derived xenograft cell line MAXF 401, it diminishes mammosphere formation.
Brand Name:
Vulcanchem
CAS No.:
15533-09-2
VCID:
VC21253621
InChI:
InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
SMILES:
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Molecular Formula:
C15H14N2O3
Molecular Weight:
270.28 g/mol
Compound C108
CAS No.: 15533-09-2
Cat. No.: VC21253621
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Compound C108 is an inhibitor of the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2), which is involved in breast tumor initiation. In a mouse xenograft model of breast cancer, compound C108 (1 µM for 24 hours) reduces the proportion of tumor-initiating cells approximately 10-fold compared with untreated cells. In MDA-MB-453 cells, and in the patient-derived xenograft cell line MAXF 401, it diminishes mammosphere formation. |
|---|---|
| CAS No. | 15533-09-2 |
| Molecular Formula | C15H14N2O3 |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | 2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
| Standard InChI | InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+ |
| Standard InChI Key | RFQLSGLJJDPZDT-KHPPLWFESA-N |
| Isomeric SMILES | C/C(=C/1\C=CC=CC1=O)/NNC(=O)C2=CC=CC=C2O |
| SMILES | CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O |
| Canonical SMILES | CC(=C1C=CC=CC1=O)NNC(=O)C2=CC=CC=C2O |
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